molecular formula C14H18N2O3 B5396272 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-3-ol

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-3-ol

Cat. No.: B5396272
M. Wt: 262.30 g/mol
InChI Key: ZPHKJRKWWFKLKH-ZZXKWVIFSA-N
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Description

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-3-ol is an organic compound that features a piperidine ring substituted with a nitrophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the nitrophenylprop-2-enyl intermediate.

    Reaction Conditions: The intermediate is then reacted with piperidin-3-ol under specific conditions to yield the final product. Common reagents used in this process include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium azide or halogenating agents are employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces amines.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-3-ol involves its interaction with molecular targets in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3-nitrophenyl)prop-2-en-1-ol: Similar structure but with a different position of the nitro group.

    2-(2-Nitrophenyl)propan-1-ol: Similar nitrophenyl group but with a different carbon backbone.

    3-Phenyl-2-propen-1-ol: Lacks the nitro group but has a similar carbon backbone.

Uniqueness

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-3-ol is unique due to the presence of both the nitrophenyl group and the piperidine ring, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13-7-4-10-15(11-13)9-3-6-12-5-1-2-8-14(12)16(18)19/h1-3,5-6,8,13,17H,4,7,9-11H2/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHKJRKWWFKLKH-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC=CC2=CC=CC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C/C=C/C2=CC=CC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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